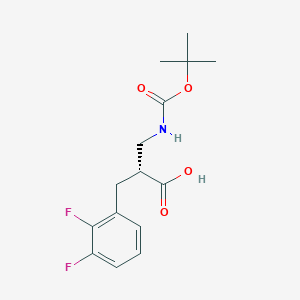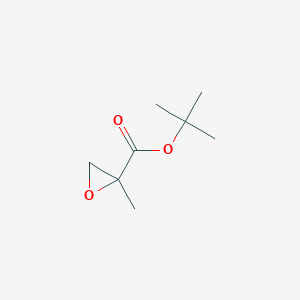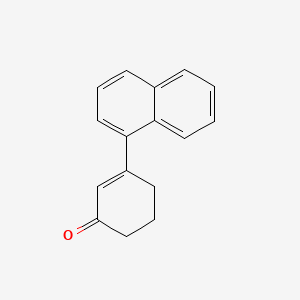
2-Cyclohexen-1-one, 3-(1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 3-(1-naphthyl)- is an organic compound that belongs to the class of enones It is characterized by a cyclohexenone ring substituted with a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(1-naphthyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a naphthyl derivative under specific conditions. For instance, the use of a strong base such as sodium hydride or potassium tert-butoxide can facilitate the nucleophilic addition of the naphthyl group to the cyclohexenone ring. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(1-naphthyl)- may involve catalytic processes. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the reaction. The use of continuous flow reactors can also improve the scalability and yield of the compound.
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 3-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or sulfuric acid can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl-substituted ketones or carboxylic acids.
Reduction: Formation of naphthyl-substituted alcohols or alkanes.
Substitution: Introduction of halogens or other functional groups onto the naphthyl ring.
科学研究应用
2-Cyclohexen-1-one, 3-(1-naphthyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-Cyclohexen-1-one, 3-(1-naphthyl)- involves its interaction with specific molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The naphthyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
相似化合物的比较
2-Cyclohexen-1-one, 3-(1-naphthyl)- can be compared with other similar compounds such as:
Cyclohexenone: Lacks the naphthyl substitution, making it less complex and potentially less active in certain applications.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a naphthyl group, resulting in different chemical properties and reactivity.
2-Cyclohexen-1-one, 3-phenyl-: Substituted with a phenyl group, which may have different steric and electronic effects compared to the naphthyl group.
The uniqueness of 2-Cyclohexen-1-one, 3-(1-naphthyl)- lies in its combination of the cyclohexenone and naphthyl moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
42160-94-1 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-naphthalen-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H14O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-11H,3,7-8H2 |
InChI 键 |
SCWXBLKCYRMBOX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



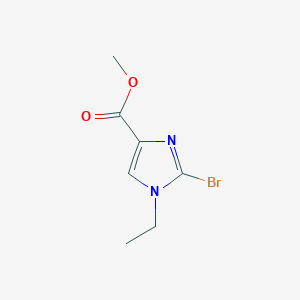

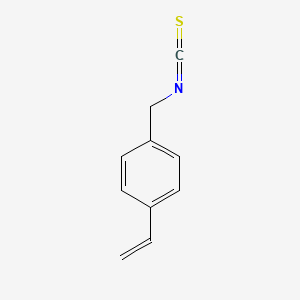
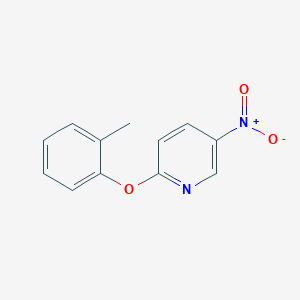


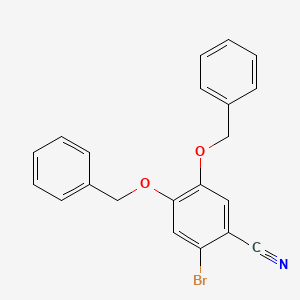
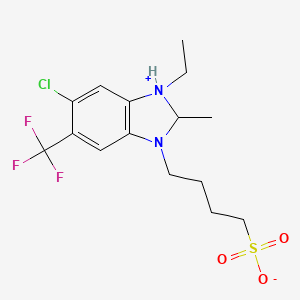
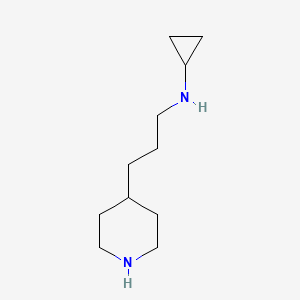
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
